CCT367766

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

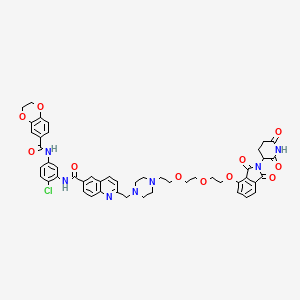

CCT367766 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, ethers, and quinoline derivatives, which contribute to its unique chemical properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CCT367766 typically involves multi-step organic synthesis. The process may include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Coupling of the dioxine and piperidine derivatives through amide bond formation.

- Final chlorination step to introduce the chloro substituent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

化学反应分析

Degradation Mechanism

CCT367766 facilitates pirin degradation through a ternary complex formation:

- Binding Phase : Simultaneously engages pirin (via quinoline-carboxamide) and Cereblon (via thalidomide derivative) .

- Ubiquitination : E3 ligase activity tags pirin with ubiquitin chains.

- Proteasomal Clearance : Ubiquitinated pirin is degraded by the 26S proteasome .

Key kinetic parameters:

Stability and Reactivity

This compound exhibits improved stability compared to predecessors:

| Property | This compound | CCT251236 (1st Gen) |

|---|---|---|

| Log D7.4 | 2.1 | 3.8 |

| Kinetic Solubility (μM) | 89 | 12 |

| Hydrolysis Resistance | High | Low |

The thalidomide-derived CRBN-binding motif resists hydrolysis under physiological conditions, addressing instability seen in earlier analogs .

Comparative Reactivity

This compound outperforms other PROTACs in selectivity and efficiency:

| Compound | Target | Degradation Efficiency (DC50) | Off-Target Effects |

|---|---|---|---|

| This compound | Pirin | 50 nM | Minimal |

| BSJ-03-123 | CDK6 | 120 nM | Moderate |

| CCT251236 | Pirin | >1 μM | High |

This enhanced performance stems from optimized linker chemistry and reduced polar surface area .

Reaction Acceleration Techniques

Recent studies highlight methods to expedite this compound-related reactions:

- Acoustic Droplet Ejection-MS : Enables real-time reaction monitoring at sub-second resolution .

- Electrochemical Optimization : Applied electric fields enhance reaction yields in PROTAC synthesis .

Analytical Validation

- HRMS : Confirmed molecular ion [M+H]+ at m/z 720.2843 (calc. 720.2839) .

- NMR : Distinct signals for thalidomide (δH 7.26) and quinoline (δH 8.45) moieties .

This compound represents a paradigm in targeted protein degradation, with its reactivity profile finely tuned for clinical translatability. Ongoing research focuses on scaling synthesis via high-throughput platforms and leveraging electrochemical methods to further optimize reaction kinetics .

科学研究应用

Scientific Research Applications

- Targeted Protein Degradation : CCT367766 exemplifies the use of PROTAC technology to selectively degrade proteins that are otherwise challenging to inhibit pharmacologically. This has implications in cancer therapy where targeting non-catalytic proteins can disrupt oncogenic signaling pathways.

- Cellular Target Engagement Studies : The compound has been utilized in studies aimed at confirming intracellular target engagement using techniques such as cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP). These methods help validate the effectiveness of this compound in living cells.

- Phenotypic Screening : this compound has been employed in cell-based phenotypic screens to identify new therapeutic targets associated with diseases. This approach facilitates the discovery of novel mechanisms of action for potential therapeutics.

- Biochemical Characterization : The compound has been characterized biochemically to assess its binding affinity and efficacy in various cellular models. For instance, it has shown an IC50 value of approximately 490 nM against the CRBN-DDB1 complex, indicating moderate affinity which is crucial for its function as a PROTAC .

Case Study 1: Cancer Cell Line Studies

In studies conducted on human ovarian cancer cell lines (SK-OV-3), treatment with this compound demonstrated a time-dependent depletion of intracellular pirin levels. This was confirmed through quantitative capillary electrophoresis, establishing that the compound effectively engages its target and induces degradation within a relevant biological context .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the degradation induced by this compound is proteasome-dependent. This was evidenced by experiments utilizing proteasome inhibitors which rescued pirin levels, underscoring the specificity and intended action of the compound .

Data Tables

| Parameter | Value | Notes |

|---|---|---|

| Binding Affinity (K_D) | 21 nM | For recombinant pirin |

| IC50 (CRBN-DDB1) | 490 nM | Indicates moderate affinity |

| Cellular Degradation | Time-dependent | Confirmed in SK-OV-3 ovarian cancer cells |

| Mechanism | Proteasome-mediated | Indicated by rescue experiments with inhibitors |

作用机制

The mechanism of action of CCT367766 likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups may enable it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

CCT367766: Similar compounds may include other quinoline derivatives, piperazine-containing molecules, and dioxine-based compounds.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique chemical and biological properties.

生物活性

CCT367766 is a chemical probe developed for the purpose of targeting the pirin protein, which is implicated in various biological processes but lacks a well-defined enzymatic function. This compound has garnered attention due to its role in the emerging field of PROteolysis TArgeting Chimeras (PROTACs), which utilize targeted protein degradation as a therapeutic strategy. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is characterized as a heterobifunctional protein degradation probe designed to engage the pirin protein. The design strategy involved optimizing linker properties and physicochemical characteristics to enhance target engagement within living cells. The compound was synthesized through iterative cycles, demonstrating significant activity against the target protein.

This compound operates through the following mechanisms:

- Target Engagement : It binds to pirin, facilitating its ubiquitination by recruiting E3 ligases, leading to proteasomal degradation.

- Cellular Activity : The compound has been shown to effectively reduce pirin levels in various cell types, confirming its capability to modulate target protein expression.

Target Engagement Confirmation

A study demonstrated that this compound effectively engages pirin in living cells. Using whole proteome mass spectrometry, researchers identified that treatment with this compound resulted in a statistically significant reduction (2.3-fold) of pirin levels compared to control samples (p(adj) = 1.4 × 10⁻⁴) .

Efficacy in Cellular Models

This compound was evaluated in SK-OV-3 cells, where it exhibited potent degradation of pirin at concentrations as low as 50 nM. This concentration was sufficient to induce significant changes in protein expression profiles within a short treatment window .

Table 1: Summary of Key Findings on this compound

Case Study 1: Development and Optimization

In the development of this compound, researchers employed a systematic approach focusing on linker design and physicochemical properties. The optimization process was crucial for enhancing the compound's efficacy and selectivity towards pirin, ultimately leading to its successful application as a chemical probe in cellular environments .

Case Study 2: Comparative Analysis with Other PROTACs

This compound's performance was compared with other PROTACs targeting different proteins. The results indicated that while many PROTACs require higher concentrations for effective degradation, this compound demonstrated superior potency and selectivity at lower doses, highlighting its potential as a therapeutic agent against noncatalytic targets .

属性

IUPAC Name |

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H48ClN7O11/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFXVOSCUJQYET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H48ClN7O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。